2-Ethyl-5-nitrobenzoic acid
CAS No.: 90564-19-5
Cat. No.: VC8315531
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90564-19-5 |
---|---|
Molecular Formula | C9H9NO4 |
Molecular Weight | 195.17 g/mol |
IUPAC Name | 2-ethyl-5-nitrobenzoic acid |
Standard InChI | InChI=1S/C9H9NO4/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Standard InChI Key | INGAGVLEDDEDMY-UHFFFAOYSA-N |
SMILES | CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES | CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-ethyl-5-nitrobenzoic acid consists of a benzoic acid backbone with two functional groups: an ethyl (-CHCH) group at the 2-position and a nitro (-NO) group at the 5-position. The SMILES notation for this compound is CCC1=C(C=C(C=C1)N+[O-])C(=O)O, and its InChIKey is INGAGVLEDDEDMY-UHFFFAOYSA-N . The presence of the nitro group introduces significant electron-withdrawing effects, which stabilize the aromatic ring and influence reactivity in electrophilic substitution reactions.
Table 1: Key Structural and Physical Properties
Spectroscopic Characteristics
Predicted collision cross-section (CCS) values for various adducts, such as [M+H] (138.2 Ų) and [M+Na] (150.7 Ų), have been calculated using mass spectrometry data . These values aid in the identification and quantification of the compound in complex mixtures. The index of refraction is reported as 1.587, which may be relevant for optical applications .
Synthesis and Reaction Pathways
While no direct synthesis protocol for 2-ethyl-5-nitrobenzoic acid is documented in the provided sources, analogous nitration reactions of substituted benzoic acids offer mechanistic insights. For example, the nitration of 2-bromobenzoic acid with concentrated sulfuric and nitric acids at 5°C yields 2-bromo-5-nitrobenzoic acid with a 96% yield . By extension, the synthesis of 2-ethyl-5-nitrobenzoic acid likely involves:
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Nitration of 2-ethylbenzoic acid: Introducing a nitro group at the 5-position via mixed acid (HSO/HNO) nitration under controlled temperatures.
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Purification: Isolation via vacuum filtration and recrystallization to obtain the pure product.
Challenges in this route may include regioselectivity issues, as the ethyl group’s electron-donating effects could direct nitration to the 4-position instead of the desired 5-position. Alternative strategies, such as protecting group chemistry or directed ortho-metalation, might improve selectivity.
Recent Research and Knowledge Gaps
No recent literature on 2-ethyl-5-nitrobenzoic acid is available in the provided sources . This absence underscores the need for studies focusing on:
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Synthetic optimization: Developing regioselective nitration methods.
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Biological activity screening: Evaluating antimicrobial or anticancer properties.
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Material science applications: Exploring its use in polymers or coatings.
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